molecular formula C19H23NO3 B14609898 Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- CAS No. 59734-55-3

Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-

Cat. No.: B14609898
CAS No.: 59734-55-3
M. Wt: 313.4 g/mol
InChI Key: GYVLHBKLHXNMSB-UHFFFAOYSA-N
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Description

Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- is an organic compound characterized by its complex structure, which includes a benzene ring, a propanamide group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by amide formation. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene ring, using reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Br2 in the presence of iron (Fe) or HNO3 with sulfuric acid (H2SO4).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Phenethylamine, p-methoxy-α-methyl-
  • Phenethylamine, p-methoxy-N,α-dimethyl-
  • 4-Methoxyphenethylamine

Comparison: Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific structural features, such as the propanamide group and methoxy substituents. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

This detailed article provides a comprehensive overview of Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

59734-55-3

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C19H23NO3/c1-22-17-9-6-15(7-10-17)12-13-20-19(21)11-8-16-4-3-5-18(14-16)23-2/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,20,21)

InChI Key

GYVLHBKLHXNMSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CC(=CC=C2)OC

Origin of Product

United States

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